2-Hydroxy-4-(propan-2-yl)benzoesäure

Übersicht

Beschreibung

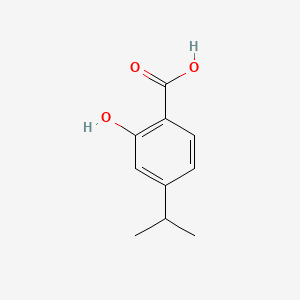

2-Hydroxy-4-(propan-2-yl)benzoic acid, also known as 4-isopropylsalicylic acid, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted at the 2-position and an isopropyl group is substituted at the 4-position on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Precursor in Organic Synthesis:

The compound serves as a precursor for synthesizing various organic compounds and is utilized as a reagent in chemical reactions. -

Reactivity Studies:

Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

-

Biological Activity:

Research indicates that 2-Hydroxy-4-(propan-2-yl)benzoic acid exhibits anti-inflammatory and antimicrobial properties. It has been shown to influence cell signaling pathways related to inflammation and apoptosis . -

Enzyme Interactions:

The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, potentially modulating their activity .

Medicine

-

Therapeutic Potential:

Ongoing research is exploring its therapeutic applications in treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators . -

Pharmacokinetics:

Studies have demonstrated the pharmacokinetic profiles of related compounds, suggesting that 2-Hydroxy-4-(propan-2-yl)benzoic acid may have favorable bioavailability and tissue targeting properties .

Industry

-

Pharmaceutical Production:

The compound is used in the production of pharmaceuticals, particularly those targeting inflammatory diseases. -

Cosmetics:

Its properties make it suitable for use in cosmetic formulations aimed at reducing skin inflammation and irritation.

Anti-inflammatory Research

A study investigated the effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid on inflammatory markers in cellular models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

In another study, the antimicrobial efficacy of 2-Hydroxy-4-(propan-2-yl)benzoic acid was assessed against various bacterial strains. The results showed that the compound exhibited notable antibacterial activity, suggesting its potential application as an antimicrobial agent .

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Similar compounds have been shown to disrupt bacterial cell membranes , suggesting a potential antimicrobial activity

Biochemical Pathways

Benzylic compounds, which are structurally similar, are known to react via sn1 and sn2 pathways , indicating that this compound may also interact with these pathways.

Pharmacokinetics

The compound’s molecular weight of 1802 suggests that it may be readily absorbed and distributed in the body

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer properties

Action Environment

Similar compounds have shown different reactivity depending on the environment

Biochemische Analyse

Biochemical Properties

2-Hydroxy-4-(propan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are essential for mitigating oxidative damage in cells. Additionally, 2-Hydroxy-4-(propan-2-yl)benzoic acid can bind to specific proteins, influencing their structural conformation and activity. For example, it has been observed to modulate the activity of certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of genes related to these pathways, 2-Hydroxy-4-(propan-2-yl)benzoic acid can alter cellular metabolism and function. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in immune cells, thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, 2-Hydroxy-4-(propan-2-yl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature . Over extended periods, it can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to 2-Hydroxy-4-(propan-2-yl)benzoic acid can result in adaptive responses in cells, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-(propan-2-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Hydroxy-4-(propan-2-yl)benzoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds . It is metabolized by enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of 2-Hydroxy-4-(propan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of 2-Hydroxy-4-(propan-2-yl)benzoic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within cells .

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic acid can be achieved through several methods. One common synthetic route involves the alkylation of salicylic acid. In this process, salicylic acid is reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

2-Hydroxy-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield 2-hydroxy-4-(propan-2-yl)benzoic acid derivatives with additional carboxyl groups.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-(propan-2-yl)benzoic acid can be compared with other similar compounds, such as:

Salicylic Acid: The parent compound with a hydroxyl group at the 2-position and a carboxyl group at the 1-position.

4-Isopropylbenzoic Acid: A compound with an isopropyl group at the 4-position but lacking the hydroxyl group.

2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic Acid: A derivative with additional hydroxyl and phenyl groups.

The uniqueness of 2-Hydroxy-4-(propan-2-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-Hydroxy-4-(propan-2-yl)benzoic acid, commonly known as Ibuprofen , is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : 2-Hydroxy-4-(propan-2-yl)benzoic acid

The primary mechanism of action of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins that mediate inflammation, pain, and fever.

1. Anti-inflammatory Activity

Ibuprofen is effective in reducing inflammation in various conditions such as arthritis, muscle pain, and post-operative pain. Its ability to inhibit COX enzymes leads to decreased levels of pro-inflammatory mediators.

2. Analgesic Effects

Clinical studies have shown that ibuprofen is effective in alleviating mild to moderate pain, including headaches, dental pain, and menstrual cramps. The analgesic effect is attributed to its action on both peripheral and central pain pathways.

3. Antipyretic Properties

Ibuprofen is also utilized as an antipyretic agent to reduce fever. It acts on the hypothalamus to lower body temperature during febrile illnesses.

Case Study 1: Efficacy in Postoperative Pain Management

A clinical trial involving patients undergoing orthopedic surgery demonstrated that ibuprofen significantly reduced postoperative pain compared to placebo. Patients reported lower pain scores and required fewer rescue analgesics when treated with ibuprofen.

Case Study 2: Long-term Use in Osteoarthritis

A longitudinal study assessed the long-term effects of ibuprofen in patients with osteoarthritis. Results indicated sustained improvement in joint function and reduction in pain over a six-month period without significant adverse effects.

Comparative Analysis with Other NSAIDs

| NSAID | Mechanism | Primary Use | Common Side Effects |

|---|---|---|---|

| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory | Gastrointestinal irritation |

| Aspirin | COX inhibition | Pain relief, cardiovascular protection | Gastrointestinal bleeding |

| Naproxen | COX inhibition | Pain relief, anti-inflammatory | Cardiovascular risks |

Research on Antioxidant Activity

Recent studies have also explored the antioxidant properties of ibuprofen. In vitro assays indicated that ibuprofen exhibits free radical scavenging activity, contributing to its therapeutic effects beyond COX inhibition.

Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Ibuprofen | 12.5 | 15.0 |

| Ascorbic Acid | 5.0 | 6.0 |

| Curcumin | 10.0 | 11.5 |

Eigenschaften

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKBRMHTGGMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942201 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20154-41-0 | |

| Record name | Benzoic acid, 2-hydroxy-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.